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Compound of Interest

Compound Name: 2,6-Diisopropylbenzoic acid

Cat. No.: B134420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data expected for 2,6-
diisopropylbenzoic acid, offering a framework for its structural validation. By comparing

predicted spectroscopic values with established data for its constituent functional groups,

researchers can confidently confirm the molecule's identity and purity. This document outlines

the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13

Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), supported by detailed experimental protocols.

Structural Overview
2,6-diisopropylbenzoic acid is an organic compound with the molecular formula C₁₃H₁₈O₂

and a molecular weight of 206.28 g/mol . Its structure consists of a benzene ring substituted

with a carboxylic acid group and two isopropyl groups at positions 2 and 6.

Spectroscopic Validation
The validation of 2,6-diisopropylbenzoic acid's structure relies on the unique spectroscopic

signature of its functional groups: a carboxylic acid, two isopropyl groups, and a 1,2,3-

trisubstituted benzene ring.
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Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different

types of protons in the molecule.

Table 1: Expected ¹H NMR Chemical Shifts for 2,6-Diisopropylbenzoic Acid

Proton Type
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Carboxylic Acid (-

COOH)
9.0 - 13.0 Singlet (broad) 1H

Aromatic (Ar-H) 7.0 - 7.5 Multiplet 3H

Isopropyl Methine (-

CH)
2.9 - 3.5 Septet 2H

Isopropyl Methyl (-

CH₃)
1.1 - 1.3 Doublet 12H

Carboxylic Acid Proton: A highly deshielded proton appearing as a broad singlet far

downfield.[1] Its chemical shift is concentration and solvent-dependent.

Aromatic Protons: The three protons on the benzene ring will appear as a multiplet.

Isopropyl Methine Protons: The two methine (CH) protons of the isopropyl groups are

equivalent and will appear as a septet due to coupling with the six neighboring methyl

protons.

Isopropyl Methyl Protons: The twelve methyl (CH₃) protons of the two isopropyl groups are

equivalent and will appear as a doublet due to coupling with the methine proton.

Carbon-13 (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals.

Table 2: Expected ¹³C NMR Chemical Shifts for 2,6-Diisopropylbenzoic Acid
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Carbon Type Expected Chemical Shift (δ, ppm)

Carboxylic Acid (-COOH) 170 - 185

Aromatic C1 (C-COOH) 125 - 135

Aromatic C2, C6 (C-CH(CH₃)₂) 145 - 155

Aromatic C3, C5 125 - 135

Aromatic C4 128 - 140

Isopropyl Methine (-CH) 30 - 40

Isopropyl Methyl (-CH₃) 20 - 25

Carboxyl Carbon: The carbon of the carboxylic acid group is significantly deshielded and

appears in the downfield region of the spectrum.[1][2]

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbons bearing the isopropyl groups (C2, C6) are expected to be the most

downfield among the ring carbons.

Isopropyl Carbons: The methine and methyl carbons of the isopropyl groups will appear in

the upfield (aliphatic) region of the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carboxylic acid and the

substituted benzene ring.

Table 3: Characteristic IR Absorption Bands for 2,6-Diisopropylbenzoic Acid
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

Carboxylic Acid O-H stretch 2500 - 3300 Broad

Aromatic C-H stretch 3000 - 3100 Medium

Isopropyl C-H stretch 2850 - 2970 Strong

Carboxylic Acid C=O stretch 1680 - 1710 Strong

Aromatic C=C stretch 1450 - 1600 Medium

Carboxylic Acid C-O stretch 1210 - 1320 Strong

Carboxylic Acid O-H bend 920 - 950 Broad

O-H Stretch: A very broad absorption band characteristic of the hydrogen-bonded hydroxyl

group of the carboxylic acid is a key identifying feature.[3][4][5]

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the

carboxylic acid.[4] Conjugation with the benzene ring lowers this frequency.[3]

C-H Stretches: Absorptions for both aromatic and aliphatic C-H bonds will be present.

C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Expected Mass Spectrometry Data for 2,6-Diisopropylbenzoic Acid

Parameter Expected Value

Molecular Ion (M⁺) m/z = 206.13

Key Fragment Ions m/z = 191, 163, 148, 91
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Molecular Ion Peak: The peak corresponding to the intact molecule will be observed at an

m/z value equal to its molecular weight.

Fragmentation Pattern: Carboxylic acids often undergo characteristic fragmentation.

Common losses include the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45),

and alkyl fragments from the isopropyl groups. A prominent fragmentation for aromatic

carboxylic acids is the loss of an alkyl radical, leading to a resonance-stabilized cation.[1]

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed. Instrument-

specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or a saturated solution for

¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the

solution into a clean NMR tube to remove any particulate matter.

Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[6]

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer

acquisition time and a greater number of scans are typically required compared to ¹H NMR

due to the lower natural abundance of the ¹³C isotope.[7]

Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the

resulting spectrum and perform baseline correction. Reference the spectrum to an internal

standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:
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Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) and press the mixture into a thin, transparent pellet.

Solid/Liquid Sample (Thin Film): Dissolve the sample in a volatile solvent and deposit a

drop onto a salt plate (e.g., NaCl, KBr). Allow the solvent to evaporate, leaving a thin film

of the sample.

Liquid Sample (Neat): Place a drop of the neat liquid between two salt plates.[8]

Data Acquisition: Place the prepared sample in the IR spectrometer. Collect a background

spectrum of the empty sample holder (or pure KBr pellet). Then, collect the sample

spectrum.[8]

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common ionization techniques for small organic molecules include Electron Ionization (EI)

and Electrospray Ionization (ESI).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution

mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass

measurements.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of the 2,6-
diisopropylbenzoic acid structure using the described spectroscopic techniques.
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Workflow for Spectroscopic Validation of 2,6-Diisopropylbenzoic Acid

Spectroscopic Analysis
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(O-H, C=O, C=C)

Mass Spectrometry

Determine Molecular Weight
& Fragmentation Pattern

Validate Structure of
2,6-Diisopropylbenzoic Acid

Click to download full resolution via product page

Caption: Workflow for the validation of 2,6-diisopropylbenzoic acid's structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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